![molecular formula C27H21ClN4O2S B2673990 2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide CAS No. 1115286-38-8](/img/structure/B2673990.png)
2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a pyrrolo[3,2-d]pyrimidin ring, a benzyl group, a phenyl group, a thioacetamide group, and a 2-chlorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The pyrrolo[3,2-d]pyrimidin ring system is a fused ring structure with nitrogen atoms at the 1 and 3 positions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the thioacetamide group might be susceptible to hydrolysis, while the aromatic rings might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of multiple aromatic rings would likely make it relatively non-polar and insoluble in water .Scientific Research Applications
Antibacterial and Antifungal Activities
The compound has been evaluated for its potential in antibacterial and antifungal applications. It has shown activity against various bacterial and fungal strains, indicating its potential as a component in antimicrobial therapies (Nunna et al., 2014).
Synthesis and Characterization
Research has focused on the synthesis and characterization of this compound, exploring different reaction pathways and structural analyses. This includes the study of its crystal structure and molecular conformation, which is crucial for understanding its chemical properties and potential applications (Subasri et al., 2016).
Potential in Pain Management
While avoiding specifics about dosage and side effects, studies have investigated the use of similar compounds in the management of pain, suggesting that derivatives of this compound might have applications in pain relief (Selvam et al., 2012).
Quantum Mechanical Studies
There have been quantum mechanical studies and spectroscopic analyses of similar compounds, which provide insights into their electronic properties. This is crucial for applications in fields like material science, particularly in the development of new materials with specific electronic characteristics (Mary et al., 2020).
Antitumor Activities
Research has also explored the antitumor activities of related compounds. This includes evaluations of their effectiveness in inhibiting tumor growth and their potential use in cancer treatment (El-Moneim et al., 2011).
Synthesis of Heterocycles
The compound has been used in the synthesis of various heterocycles, which are crucial components in many pharmaceuticals and biologically active molecules. This demonstrates its utility in medicinal chemistry and drug development (Schmeyers & Kaupp, 2002).
Enzyme Inhibition
Studies on similar compounds have shown their potential in inhibiting specific enzymes, which can be crucial in the treatment of various diseases, including infectious diseases and cancer (Gangjee et al., 1996).
Future Directions
properties
IUPAC Name |
2-[(3-benzyl-4-oxo-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21ClN4O2S/c28-20-13-7-8-14-21(20)29-24(33)17-35-27-31-23-15-22(19-11-5-2-6-12-19)30-25(23)26(34)32(27)16-18-9-3-1-4-10-18/h1-15,30H,16-17H2,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNASQQZIMMCTJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=C(N3)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide |
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